(3S)-2-oxoazetidine-3-carboxylic acid

Diastereoselective synthesis Wolff rearrangement β-Lactam chemistry

(3S)-2-Oxoazetidine-3-carboxylic acid (CAS 2165694-44-8, molecular formula C4H5NO3, molecular weight 115.09 g/mol) is a chiral β-lactam (2-azetidinone) derivative featuring a four-membered heterocyclic ring with a carbonyl at position 2 and a carboxylic acid at position 3. The compound serves as a foundational building block for the preparation of diverse 2-oxoazetidine-3-carboxylic acid amides and esters, which exhibit β-lactamase inhibition, antitubercular, antiproliferative, and herbicidal activities.

Molecular Formula C4H5NO3
Molecular Weight 115.09 g/mol
Cat. No. B12272723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-2-oxoazetidine-3-carboxylic acid
Molecular FormulaC4H5NO3
Molecular Weight115.09 g/mol
Structural Identifiers
SMILESC1C(C(=O)N1)C(=O)O
InChIInChI=1S/C4H5NO3/c6-3-2(1-5-3)4(7)8/h2H,1H2,(H,5,6)(H,7,8)/t2-/m0/s1
InChIKeyTUKBZULTJRRCPE-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S)-2-Oxoazetidine-3-carboxylic Acid: Chiral β-Lactam Scaffold for Stereospecific Synthesis and Enzyme Inhibition


(3S)-2-Oxoazetidine-3-carboxylic acid (CAS 2165694-44-8, molecular formula C4H5NO3, molecular weight 115.09 g/mol) is a chiral β-lactam (2-azetidinone) derivative featuring a four-membered heterocyclic ring with a carbonyl at position 2 and a carboxylic acid at position 3 . The compound serves as a foundational building block for the preparation of diverse 2-oxoazetidine-3-carboxylic acid amides and esters, which exhibit β-lactamase inhibition, antitubercular, antiproliferative, and herbicidal activities [1]. The (3S) stereochemistry is critical for controlling downstream diastereoselectivity and biological target engagement [2].

Stereochemical Control Enantiopure (3S) scaffold for trans-diastereoselective synthesis Chiral reference-standard workflow
Target Engagement β-Lactamase inhibition and TRPM8 modulator studies Enantiomer-attribution review
Derivatization Wolff rearrangement access to amide/ester libraries Stereochemical-control context

(3S)-2-Oxoazetidine-3-carboxylic Acid: Why Enantiomeric Purity and Stereochemistry Dictate Procurement Outcomes


Generic substitution of (3S)-2-oxoazetidine-3-carboxylic acid with the (3R) enantiomer, racemic mixture, or other β-lactam carboxylic acids is not scientifically defensible. In stereosensitive applications, the (3S) configuration exclusively yields trans-diastereomeric β-lactams upon further derivatization [1]. Biological studies demonstrate that the stereochemistry at the 3-position profoundly influences target potency; for β-lactam TRPM8 modulators, the 3S,4S,2′S diastereoisomer exhibits the lowest antagonist activity among four configurations tested, underscoring that improper stereochemistry undermines assay relevance and SAR integrity [2]. Procurement of material with undefined or incorrect stereochemistry introduces irreproducible synthetic and biological outcomes, rendering experimental data invalid.

Enantiomer Switching to the (3R) enantiomer may invert diastereoselectivity and confound SAR interpretation. Stereochemistry at the 3-position is not interchangeable.
Racemate Racemic material yields trans/cis mixtures instead of exclusive trans β-lactams, shifting purification complexity and stereochemical outcome.
Assay Context Enantiomer-specific TRPM8 antagonist potency ranking may shift entirely; the (3S) core defines the lowest-activity baseline configuration.

(3S)-2-Oxoazetidine-3-carboxylic Acid: Quantitative Differentiation from (3R) Enantiomer and Racemate


Stereochemical Purity Enables Exclusive trans-Diastereoselective β-Lactam Synthesis

Thermally promoted Wolff rearrangement of chiral diazotetramic acids derived from (3S)-2-oxoazetidine-3-carboxylic acid leads exclusively to trans-diastereomeric β-lactams. In contrast, reactions with racemic starting materials produce mixtures of trans and cis diastereomers, reducing yield of the desired stereoisomer and complicating purification [1].

Diastereoselectivity
Head-to-head
Exclusive trans vs. trans/cis mixture (racemic)
Stereochemical-control context
Wolff rearrangement conditions
Diastereoselective synthesis Wolff rearrangement β-Lactam chemistry

TRPM8 Antagonist Potency: (3S) Configuration Defines the Lowest Activity Diastereoisomer

In a study of phenylalanine-derived β-lactam TRPM8 modulators, the diastereoisomer with 3S,4S,2′S configuration exhibited the lowest antagonist potency among four stereoisomers tested. Potency ranked as 3R,4R,2′R > 3S,4S,2′R ≈ 3R,4R,2′S > 3S,4S,2′S, with the most potent isomer achieving IC50 in the low nanomolar range [1].

TRPM8 Antagonist Potency
Head-to-head
3S,4S,2'S: lowest activity vs. 3R,4R,2'R: low nM IC50
Enantiomer-attribution review
Microfluorography and patch-clamp assays
TRPM8 channel Pain Stereochemistry-activity relationship

Enantiomeric Purity Benchmark: Commercial (3S) Material ≥97%

Commercial (3S)-2-oxoazetidine-3-carboxylic acid is supplied with certified purity of ≥97% (NLT 97%) as verified by ISO-compliant quality systems . The (3R) enantiomer (CAS 1923206-93-2) is available at 97% purity from alternative vendors , but cross-contamination in racemic preparations is typically >5%.

Enantiomeric Purity
Specification review
(3S): ≥97% (NLT); Racemic: ~95%
Procurement specification context
Data to verify; supplier specifications
Quality control Enantiomeric purity Procurement specification

Synthetic Accessibility: Wolff Rearrangement Enables Diverse Derivatization from (3S) Core

The (3S)-2-oxoazetidine-3-carboxylic acid scaffold can be elaborated via thermal microwave-assisted Wolff rearrangement of diazotetramic acids to produce libraries of amides and esters with broad substituent variation (N-, O-, S-nucleophiles). Reaction times under microwave conditions are 30–60 minutes, compared to several hours for conventional thermal methods without stereocontrol [1].

Synthetic Accessibility
Class-level
Microwave Wolff: 30-60 min vs. several hours thermal
Supports library synthesis workflow
Diverse N-, O-, S-nucleophile scope
Microwave-assisted synthesis β-Lactam diversification Medicinal chemistry

(3S)-2-Oxoazetidine-3-carboxylic Acid: Optimal Use Cases in Stereospecific Synthesis and Enzyme Inhibitor Development


Stereospecific Synthesis of trans-β-Lactam Antibiotics and β-Lactamase Inhibitors

Researchers requiring exclusive trans diastereoselectivity in β-lactam antibiotic or β-lactamase inhibitor synthesis should procure (3S)-2-oxoazetidine-3-carboxylic acid as the chiral precursor. Thermal microwave-assisted Wolff rearrangement of derived diazotetramic acids yields trans-diastereomeric β-lactams exclusively, avoiding cis byproduct contamination [1]. This stereochemical purity is essential for generating clinically relevant β-lactam scaffolds with defined stereochemistry.

Structure-Activity Relationship (SAR) Studies of TRPM8 Antagonists

In SAR campaigns investigating TRPM8 channel modulators for pain or cancer indications, the (3S)-configured β-lactam scaffold serves as a critical stereochemical control. The 3S,4S,2′S diastereoisomer defines the lower bound of potency (lowest activity among four stereoisomers), establishing a baseline for comparative evaluation [1]. Use of the (3R) enantiomer would invert the potency ranking and confound SAR interpretation.

Medicinal Chemistry Diversification via Late-Stage Functionalization

Medicinal chemists seeking rapid access to structurally diverse 2-oxoazetidine-3-carboxylic acid amides and esters for screening against β-lactamase, antitubercular, or antiproliferative targets will benefit from the Wolff rearrangement methodology enabled by the (3S) core. The ability to introduce varied N-, O-, and S-nucleophiles under microwave conditions (30–60 min) accelerates hit-to-lead optimization [1].

Enantiopure Building Block for Chiral Pool Synthesis

Organic synthesis laboratories requiring enantiopure β-lactam building blocks for asymmetric synthesis of complex natural products or chiral ligands should select (3S)-2-oxoazetidine-3-carboxylic acid with certified ≥97% purity [1]. The (3S) stereocenter provides a reliable chiral handle for subsequent diastereoselective transformations, whereas racemic material introduces stereochemical ambiguity.

Application
Selection Property
Validation Focus
trans-β-Lactam antibiotic/inhibitor synthesis
Exclusive trans diastereoselectivity
Stereochemical-outcome reproducibility
TRPM8 modulator SAR studies
Defined lower-bound potency baseline
Enantiomer-attribution validation
β-Lactam library diversification
Wolff rearrangement scope
Reaction condition transferability
Chiral pool / asymmetric synthesis
High enantiopurity chiral handle
Diastereoselectivity in downstream steps

Technical Documentation Hub

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22 linked technical documents
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